molecular formula C10H8F3N3OS B2636648 N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide CAS No. 1389077-54-6

N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide

Cat. No.: B2636648
CAS No.: 1389077-54-6
M. Wt: 275.25
InChI Key: GLOMPDOXVKLKEI-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide is a synthetic organic compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethylsulfanyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the Trifluoromethylsulfanyl Group: This step usually involves the introduction of the trifluoromethylsulfanyl group to the pyridine ring. This can be done using reagents like trifluoromethylthiolating agents under controlled conditions.

    Carboxamide Formation: The carboxamide group is introduced through the reaction of the pyridine derivative with appropriate amines and cyanomethylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme functions and cellular processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs, particularly in targeting specific pathways involved in diseases.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to these targets, influencing their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.

    N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]benzamide: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethylsulfanyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(cyanomethyl)-N-methyl-2-(trifluoromethylsulfanyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3OS/c1-16(6-4-14)9(17)7-3-2-5-15-8(7)18-10(11,12)13/h2-3,5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOMPDOXVKLKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=C(N=CC=C1)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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